Methyl 5-bromo-2-chlorothiophene-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-chlorothiophene-3-carboxylate is a chemical compound with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific chemical structure and the biological system in which it is present. Factors such as the compound’s solubility, stability, and reactivity would all play a role .
The action environment of the compound would also depend on various factors, including the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives followed by esterification. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in specialized reactors to handle the reactive intermediates safely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the substituents on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 5-bromo-2-chlorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chloropyridine-3-carboxylate: Similar in structure but contains a pyridine ring instead of a thiophene ring.
Methyl 2-bromo-5-chlorobenzoate: Contains a benzene ring with bromine and chlorine substituents.
Uniqueness
Methyl 5-bromo-2-chlorothiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other aromatic systems. This uniqueness makes it valuable in specific chemical reactions and applications where thiophene derivatives are preferred .
Properties
IUPAC Name |
methyl 5-bromo-2-chlorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSUORCZXUIQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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